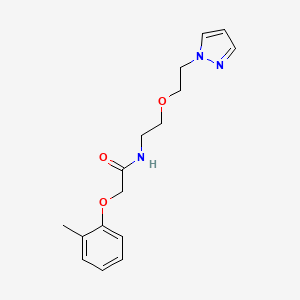

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a pyrazole-ethoxy-ethylamine backbone conjugated with an o-tolyloxy acetic acid moiety.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-14-5-2-3-6-15(14)22-13-16(20)17-8-11-21-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVJBYXCQRNKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the ethoxyethyl chain: The pyrazole ring is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl chain.

Formation of the o-tolyloxyacetamide moiety: This involves the reaction of o-toluidine with chloroacetic acid to form o-tolyloxyacetic acid, which is then converted to the corresponding acyl chloride and reacted with the pyrazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ethoxyethyl chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and mechanisms.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and ethoxyethyl chain may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Benzimidazole-Pyrazole Acetamide Derivatives ()

Compounds such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) and N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) share the acetamide backbone but incorporate benzimidazole or tetrazole substituents. Key differences include:

- Synthesis : Both classes use coupling agents like EDCI/HOBt in anhydrous DMF, followed by purification via column chromatography or recrystallization .

- Characterization : Melting points (e.g., 28: 215–217°C) and $ ^1H $ NMR data (e.g., δ 10–12 ppm for NH groups) are standard for benzimidazole derivatives .

Thiazolidinone-Coumarin Acetamides ()

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides differ in their heterocyclic components:

- Structural Features: The thiazolidinone ring and coumarin moiety introduce additional hydrogen-bonding sites and UV activity, absent in the target compound .

- Synthesis : Reflux with mercaptoacetic acid and ZnCl₂ in dioxane (10–12 hours) contrasts with the target compound’s likely EDCI-mediated coupling .

PROTAC-Linked Acetamides ()

Complex derivatives like YZ-16 and 18h feature extended PEG chains and protein degradation motifs (e.g., dioxopiperidinyl groups):

Fluorinated Pyrazole Acetamides ()

Compound 189 contains difluoromethyl pyrazole and chlorinated indazole groups:

PEG-Modified and Azo-Linked Acetamides ()

N-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide (3) highlights:

- Structural Features : PEG chains improve aqueous solubility, while azo linkages may reduce photostability compared to the target compound’s ether and pyrazole groups .

- Characterization : ESI-MS (m/z 610.2) and $ ^1H $ NMR (δ 3.4–4.7 ppm for PEG protons) confirm structural integrity .

Functional and Pharmacological Implications

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide, also known as EVT-2913390, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is classified as an acetamide derivative and features a pyrazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 334.38 g/mol. The presence of the pyrazole moiety contributes to its pharmacological potential, particularly in targeting various biological pathways.

Antitumor Activity

Research has indicated that pyrazole derivatives, including EVT-2913390, exhibit significant antitumor properties. A study on related pyrazole amide derivatives demonstrated their effectiveness against BRAF(V600E), a mutation commonly associated with melanoma. The structure-activity relationships (SAR) of these compounds suggest that modifications to the pyrazole ring can enhance their inhibitory effects on cancer cell proliferation .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to EVT-2913390 can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. For instance, a series of novel pyrazole carboxamide derivatives exhibited moderate to excellent activity against various phytopathogenic fungi. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis .

Case Studies

- Antitumor Efficacy : In a study evaluating the efficacy of several pyrazole derivatives against melanoma cell lines, it was found that modifications at the 3-position of the pyrazole ring significantly enhanced cytotoxicity. The most potent derivative showed an IC50 value in the nanomolar range against BRAF(V600E) expressing cells .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of EVT-2913390 revealed that it inhibits LPS-induced production of inflammatory mediators in macrophages. This was assessed through ELISA assays measuring TNF-α levels in treated versus untreated cells .

- Antimicrobial Studies : A set of pyrazole derivatives was tested for their antifungal activity against seven different fungal strains. The compounds displayed varying degrees of inhibition, with some showing better performance than established antifungal agents like boscalid .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | EVT-2913390 | <10 | |

| Anti-inflammatory | EVT-2913390 | 15 | |

| Antifungal | Pyrazole Carboxamide | 25 |

Table 2: Structure-Activity Relationships

| Modification Site | Change Made | Biological Effect |

|---|---|---|

| 3-position | Methyl group addition | Increased potency |

| Pyrazole Ring | Substitution with thiophene | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.